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Technical Support Center: Optimizing Rogaratinib Dosage In Vivo

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Compound of Interest		
Compound Name:	Rogaratinib	
Cat. No.:	B610551	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **Rogaratinib** in preclinical in vivo experiments. The aim is to help optimize dosing strategies to maximize therapeutic efficacy while minimizing toxicity.

Frequently Asked Questions (FAQs)

Q1: What is Rogaratinib and what is its mechanism of action?

Rogaratinib (BAY 1163877) is a potent and selective oral pan-inhibitor of fibroblast growth factor receptors (FGFRs), targeting FGFR1, FGFR2, FGFR3, and FGFR4.[1][2][3] Deregulated FGFR signaling is implicated in various cancers, promoting tumor cell proliferation, survival, and angiogenesis.[2] By inhibiting FGFRs, **Rogaratinib** can impede these cancer-promoting processes.[1][2] Its anti-proliferative effects are often mediated through the inhibition of the downstream FGFR/ERK signaling pathway.[1][2]

Q2: What are the known on-target toxicities of **Rogaratinib** and other FGFR inhibitors?

As a class, FGFR inhibitors are associated with a distinct set of on-target toxicities resulting from the inhibition of FGFR signaling in healthy tissues.[4][5] The most commonly observed toxicities in preclinical and clinical studies include:

 Hyperphosphatemia: This is a consistent on-target effect of FGFR1 inhibition in the kidneys, which play a role in phosphate homeostasis.[5][6]



- Gastrointestinal (GI) Toxicity: Diarrhea is a common side effect, partly attributed to the inhibition of FGFR4, which is involved in bile acid regulation.[4]
- Dermatologic Adverse Events: These can manifest as dry skin, hand-foot syndrome, and alopecia.[4][7]
- Ocular Toxicities: Dry eyes, blurred vision, and retinopathy are known complications.[8][9]

Q3: What is a recommended starting dose for **Rogaratinib** in mouse models?

Preclinical studies in mice have shown that **Rogaratinib** is generally well-tolerated.[1] Doses up to 75 mg/kg administered once daily (QD) or 50 mg/kg administered twice daily (BID) have been used with good tolerability, showing anti-tumor efficacy without causing significant body weight loss (less than 10%) or fatal toxicity.[1] The optimal dose will depend on the specific tumor model and experimental goals. It is recommended to start with a dose-finding study to determine the maximum tolerated dose (MTD) in your specific model.

Q4: How should I prepare **Rogaratinib** for oral administration in vivo?

A commonly used vehicle for the in vivo administration of **Rogaratinib** is a solution of 10% ethanol, 40% Solutol® HS 15, and 50% water, adjusted to a pH of 4 with HCl.[1] It is crucial to ensure the compound is fully dissolved to ensure consistent dosing.

Troubleshooting Guides Issue 1: Managing Hyperphosphatemia

Symptoms: Elevated serum phosphate levels. While often asymptomatic in animals, severe hyperphosphatemia can lead to soft-tissue mineralization.[6]

Troubleshooting Steps:

- Establish a Baseline: Measure serum phosphate levels in all animals before initiating treatment.
- Regular Monitoring: Monitor serum phosphate levels regularly (e.g., weekly) throughout the study.



- Dose Adjustment: If a significant and sustained increase in phosphate is observed, consider a dose reduction or interruption.
- Dietary Modification: Switch to a low-phosphate diet to help manage serum phosphate levels.
- Phosphate Binders: In cases of severe hyperphosphatemia, the use of phosphate binders can be considered, though this may introduce experimental variables.

Issue 2: Addressing Gastrointestinal Toxicity (Diarrhea)

Symptoms: Loose or watery stools, dehydration, and potential weight loss.

Troubleshooting Steps:

- Daily Monitoring: Observe the animals daily for signs of diarrhea and monitor their body weight.
- Hydration Support: Ensure animals have easy access to water. In cases of significant dehydration, subcutaneous fluid administration may be necessary.
- Dose Modification: If diarrhea is severe or accompanied by significant weight loss, a dose reduction or temporary discontinuation of Rogaratinib is recommended.
- Anti-diarrheal Medication: While not ideal as it can confound results, in severe cases, antidiarrheal agents like loperamide could be considered after consulting with a veterinarian.[4]

Issue 3: Mitigating Dermatologic and Ocular ToxicitiesSymptoms:

- Dermatologic: Dry, flaky skin, redness or inflammation of the paws (hand-foot syndrome), hair loss (alopecia).
- Ocular: Squinting, excessive blinking, eye discharge, or cloudiness of the cornea.

Troubleshooting Steps:



- Regular Physical Examination: Conduct thorough physical examinations of the animals at least twice a week, paying close attention to their skin, paws, and eyes.
- Supportive Care:
 - For dry skin, consider environmental enrichment that minimizes skin irritation.
 - For ocular issues, a veterinarian may recommend lubricating eye drops.
- Dose Adjustment: For grade 3 or higher toxicities (e.g., severe skin ulceration or vision impairment), hold the treatment until the symptoms improve to grade 1 or baseline, and then restart at a reduced dose.[10]
- Ophthalmologic Evaluation: For persistent or severe ocular symptoms, a more detailed ophthalmologic examination by a veterinary specialist is advised.[8]

Data Presentation

Table 1: Rogaratinib In Vitro IC50 Values

Target	IC50 (nM)			
FGFR1	11.2			
FGFR2	<1			
FGFR3	18.5			
FGFR4	201			
VEGFR3/FLT4	127			
Data from MedChemExpress[3]				

Table 2: Preclinical In Vivo Dosing and Tolerability of Rogaratinib in Mice



Dose	Schedule	Animal Model	Tolerability	Reference
50 mg/kg	QD	Balb/cJ mice	Well-tolerated	[1]
75 mg/kg	QD	Balb/cJ mice	Maximally tolerated dose	[1]
35 mg/kg	BID	Nude mice	Well-tolerated	[1]
50 mg/kg	BID	Nude mice	Well-tolerated, partial responses observed	[1]
65 mg/kg	BID	Nude mice	Well-tolerated, partial responses observed	[1]
QD: Once daily;				

Experimental Protocols

Protocol 1: In Vivo Efficacy and Tolerability Study of Rogaratinib in a Xenograft Mouse Model

- Animal Model: Female athymic nude mice (6-8 weeks old).
- Cell Line: NCI-H716 human colon cancer cells with FGFR2 amplification.
- Tumor Implantation: Subcutaneously inject 5 x 10^6 NCI-H716 cells in 100 μ L of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements three times a week. Calculate tumor volume using the formula: (length x width^2) / 2.
- Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
- Drug Preparation: Prepare **Rogaratinib** in a vehicle of 10% ethanol, 40% Solutol® HS 15, and 50% water at pH 4.



- Dosing: Administer Rogaratinib or vehicle via oral gavage at the desired doses and schedules (e.g., 50 mg/kg BID).
- Toxicity Monitoring:
 - Measure body weight three times a week.
 - Perform daily clinical observations for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of diarrhea).
 - Conduct a weekly detailed physical examination, including skin, paws, and eyes.
- Efficacy Assessment: Continue tumor volume measurements throughout the study.
- Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or if they show signs of significant toxicity (e.g., >20% body weight loss).
- Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points after the last dose for analysis of target engagement (e.g., Western blot for p-FGFR and p-ERK).[1]

Protocol 2: Monitoring and Management of Hyperphosphatemia

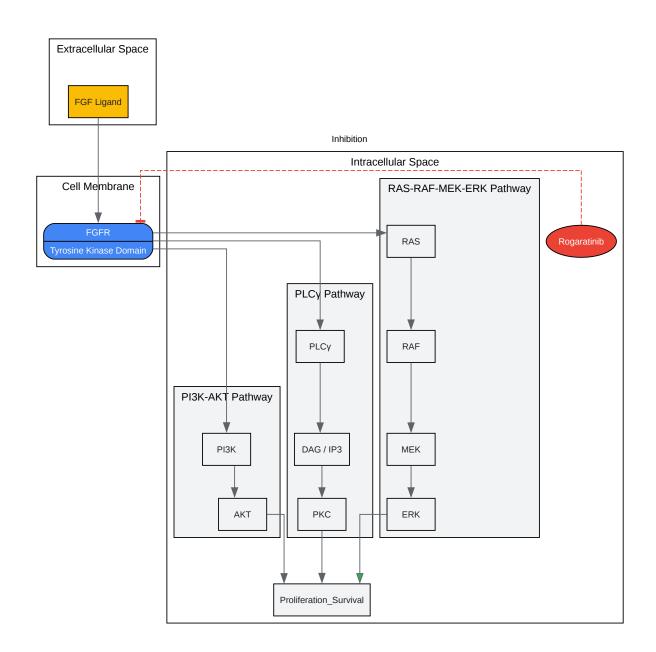
- Baseline Blood Collection: Prior to the first dose of Rogaratinib, collect a small volume of blood (e.g., via tail vein or saphenous vein) from each animal to establish baseline serum phosphate levels.
- Serial Blood Collection: Collect blood samples at regular intervals during the study (e.g., weekly).
- Sample Processing: Allow blood to clot and then centrifuge to separate the serum.
- Phosphate Measurement: Analyze serum phosphate levels using a commercially available colorimetric assay kit.



- Data Analysis: Compare the serum phosphate levels of the treatment groups to the vehicle control group at each time point.
- Intervention Thresholds: Based on clinical management guidelines, pre-define intervention thresholds. For example:
 - Grade 1: Serum phosphate > upper limit of normal (ULN) to 5.5 mg/dL. Continue treatment and monitoring.
 - Grade 2: >5.5 to 6.9 mg/dL. Consider a low-phosphate diet.
 - Grade 3/4: >7.0 mg/dL. Interrupt dosing until levels decrease, then restart at a lower dose.

Mandatory Visualizations

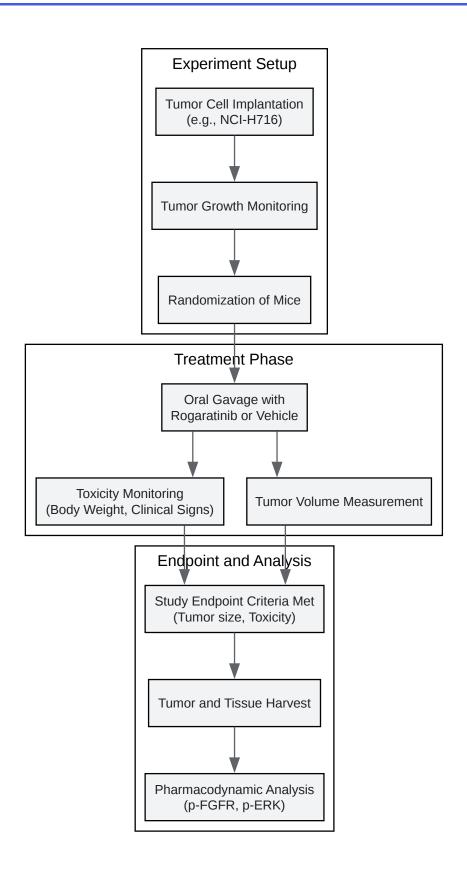




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Caption: FGFR Signaling Pathway and Rogaratinib's Mechanism of Action.

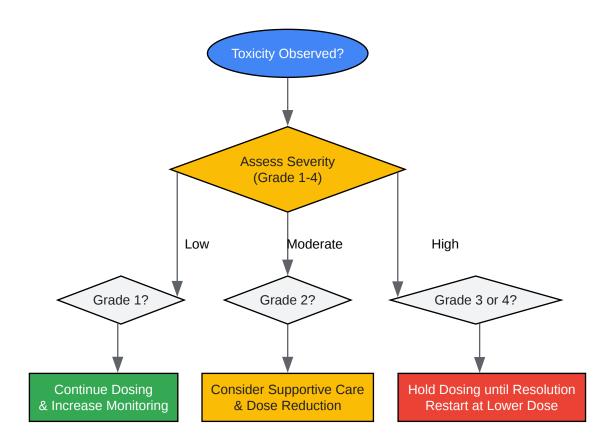




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Caption: In Vivo Efficacy and Tolerability Experimental Workflow.





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